molecular formula C18H21N3O4 B2366764 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034473-76-0

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2366764
CAS No.: 2034473-76-0
M. Wt: 343.383
InChI Key: OVZOMYFHEUEFMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores: a 3,4-dimethoxyphenyl group and a pyrrolidine ring substituted with a pyrimidine moiety. This combination suggests potential for interaction with various biological targets. Compounds featuring the pyrrolidine ring attached to a methoxy-substituted phenyl ketone system have been investigated as potent inhibitors of tubulin polymerization, which is a valuable mechanism for developing anticancer agents . Furthermore, structural analogs containing a pyrrolidine ring, such as those found in certain synthetic cathinones, are known to act as monoamine reuptake inhibitors, providing a basis for exploring central nervous system (CNS) targets . The specific presence of the pyrimidine group, a common nitrogen-containing heterocycle, may further modulate the compound's properties, including its binding affinity and metabolic stability. This compound is intended for research applications only, such as in vitro biological screening, mechanism of action studies, and as a building block in organic synthesis. This compound is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-23-15-5-4-13(10-16(15)24-2)11-17(22)21-9-6-14(12-21)25-18-19-7-3-8-20-18/h3-5,7-8,10,14H,6,9,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZOMYFHEUEFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(C2)OC3=NC=CC=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Role of Substituent Positioning

The 3,4-dimethoxy configuration on the phenyl ring enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating reactions at elevated temperatures (80–120°C). Conversely, the pyrimidin-2-yloxy group’s orientation dictates steric interactions during pyrrolidine functionalization, necessitating protecting-group strategies for optimal yield.

Nucleophilic Substitution Strategies

Nucleophilic substitution forms the backbone of pyrrolidine-pyrimidine coupling.

Pyrrolidine Functionalization

The synthesis begins with 3-hydroxypyrrolidine , which undergoes in situ activation using chlorinating agents (e.g., SOCl₂, PCl₃) to generate a reactive chloride intermediate. Subsequent reaction with 2-hydroxypyrimidine in the presence of K₂CO₃ or Cs₂CO₃ yields the 3-(pyrimidin-2-yloxy)pyrrolidine scaffold (Table 1).

Table 1: Optimization of Pyrimidin-2-yloxy-pyrrolidine Synthesis

Base Solvent Temp (°C) Yield (%) Source
K₂CO₃ DMF 80 67
Cs₂CO₃ DMSO 100 72
DBU THF 60 58

Mechanistic Insights

Isotopic labeling studies confirm an SN2 pathway , with inversion of configuration at the pyrrolidine oxygen. Steric hindrance from the pyrimidine ring necessitates prolonged reaction times (12–24 hrs) for complete conversion.

Condensation Reactions for Ethanone Linker Formation

The ethanone linker is introduced via Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and the functionalized pyrrolidine.

Catalytic Systems

  • Acid-catalyzed (HCl, H₂SO₄) : Achieves 55–65% yield but suffers from side product formation (e.g., aldol adducts).
  • Base-mediated (NaOH, KOH) : Superior selectivity (75–82% yield) under refluxing ethanol.
  • Microwave-assisted : Reduces reaction time from 8 hrs to 30 mins with 89% yield using [bmim]Br ionic liquid.

Solvent Optimization

Polar aprotic solvents (DMF, DMSO) enhance ketone electrophilicity, while ethanol minimizes byproducts via hydrogen bonding (Table 2).

Table 2: Solvent Impact on Condensation Efficiency

Solvent Dielectric Constant Yield (%) Byproducts (%)
DMF 36.7 78 12
DMSO 46.7 81 9
Ethanol 24.3 72 5

Multi-Component One-Pot Syntheses

Recent advances employ tandem reactions to streamline production.

Knoevenagel-Cyclocondensation

A three-component reaction of 3,4-dimethoxybenzaldehyde , malononitrile , and 3-(pyrimidin-2-yloxy)pyrrolidine in aqueous ethanol with trisodium citrate yields the target compound in 68% yield. This method eliminates intermediate isolation, reducing purification losses.

Green Chemistry Approaches

  • Catalyst : Trisodium citrate dihydrate (5 mol%) in H₂O/EtOH (1:1) achieves 74% yield at 25°C.
  • Solvent-free mechanochemistry : Ball milling with SiO₂ nanoparticles affords 63% yield in 2 hrs.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Scalability

Method Yield (%) Time (hrs) Scalability
Nucleophilic + Condensation 72 24 Industrial
One-pot Knoevenagel 68 6 Lab-scale
Microwave-assisted 89 0.5 Pilot-scale

The microwave-assisted route offers the highest efficiency but requires specialized equipment, whereas traditional methods remain viable for bulk synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several ethanone derivatives and heterocyclic systems. Below is a comparative analysis based on substituent effects, molecular properties, and reactivity:

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Reactivity
2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone C₁₉H₂₁N₃O₄ 367.39 g/mol 3,4-Dimethoxyphenyl, pyrimidin-2-yloxy-pyrrolidine Hypothesized enhanced solubility and π-π stacking due to pyrimidine; potential kinase inhibition .
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone (Compound 3, ) C₁₇H₁₈O₅ 302.32 g/mol 3,4-Dimethoxyphenyl, 2-methoxyphenoxy Rapid β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/l KOtBu, 30°C) .
2-(3,4-Dichloro-N-methylanilino)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone () C₁₉H₂₇Cl₂N₃O 384.34 g/mol 3,4-Dichlorophenyl, piperidine-pyrrolidinylmethyl Higher molecular weight due to Cl substituents; potential neuropharmacological activity .
2-(1-(4-Amino-3-(5-methylthiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () C₂₇H₂₀F₂N₆O₂S 554.56 g/mol Fluorinated chromenone, pyrazolopyrimidine, methylthiophene Demonstrated bioactivity (Mass: 560.2 [M+1]); likely targets kinase pathways .

Key Differences and Implications

Substituent Effects on Reactivity: The target compound’s pyrimidin-2-yloxy-pyrrolidine group introduces steric bulk and hydrogen-bonding capacity, contrasting with the simpler 2-methoxyphenoxy group in Compound 3 (). This difference may reduce susceptibility to alkaline cleavage, as seen in Compound 3’s rapid β-O-4 bond degradation .

Synthetic Challenges: The target compound’s synthesis likely requires precise control over regioselective substitutions, as seen in ’s use of malononitrile and sulfur for thiophene formation .

Research Findings and Data Gaps

  • Reactivity : Compound 3 () undergoes rapid oxidative cleavage to yield 3,4-dimethoxybenzoic acid under alkaline conditions, whereas the target compound’s stability remains unstudied .
  • Structural Analysis : SHELX programs () are critical for resolving complex structures like the target compound, particularly for confirming pyrrolidine-pyrimidine conformations .
  • Bioactivity : Analogues in and highlight the importance of heterocyclic substituents in modulating biological activity, though direct pharmacological data for the target compound are lacking.

Biological Activity

The compound 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer properties and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural activity relationships (SARs).

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : The compound features a pyrrolidine ring connected to a pyrimidine moiety and a dimethoxyphenyl group.
  • Molecular Formula : C18_{18}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 314.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial for cancer cell proliferation, such as:
    • Thymidylate synthase
    • Histone deacetylases (HDACs)
    • Telomerase
  • Apoptosis Induction : Studies indicate that treatment with this compound can lead to increased apoptosis in cancer cells, suggesting a mechanism that disrupts cell survival pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various assays. The following table summarizes key findings:

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-7 (breast cancer)5.2Apoptosis induction
Study 2A549 (lung cancer)4.8HDAC inhibition
Study 3HeLa (cervical cancer)6.0Telomerase inhibition

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Case Study 1 : In a study involving MCF-7 cells, treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased levels of cleaved caspase-3.
  • Case Study 2 : A549 cells treated with the compound exhibited decreased expression of HDACs, leading to reactivation of tumor suppressor genes.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrrolidine and pyrimidine moieties can significantly influence biological activity. Key observations include:

  • Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and bioavailability.
  • Pyrimidine Variants : Altering substituents on the pyrimidine ring affects binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3,4-Dimethoxyphenyl)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidine derivative with a pyrimidine-containing electrophile. Key steps include:

  • Nucleophilic substitution : Reacting 3-(pyrimidin-2-yloxy)pyrrolidine with a 3,4-dimethoxyphenylacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, while bases like triethylamine neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrrolidine ring protons at δ 2.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₉H₂₃N₃O₄⁺) .
  • X-ray crystallography : Limited public data, but analogous compounds show planar pyrimidine rings and puckered pyrrolidine conformations .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s reactivity in substitution or oxidation reactions?

  • Methodological Answer :

  • Electrophilic substitution : The pyrimidine ring’s electron-deficient nature directs reactions to the oxygen-linked pyrrolidine nitrogen. For example, bromination occurs at the pyrimidine C5 position under FeBr₃ catalysis .
  • Oxidation : The ethanone carbonyl is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants like CrO₃ may degrade the pyrrolidine ring .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution, aiding in rationalizing regioselectivity .

Q. How can researchers assess the compound’s biological activity, such as antimicrobial or anticancer potential?

  • Methodological Answer :

  • In vitro assays :
  • Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
  • Structure-activity relationship (SAR) : Modifying the methoxy groups or pyrimidine substituents alters potency. For example, replacing 3,4-dimethoxy with nitro groups enhances cytotoxicity .

Q. How should researchers resolve contradictions in synthetic yields reported across studies?

  • Methodological Answer :

  • Variable catalysts : Some studies use Pd/C for hydrogenation (yield: 70–80%), while others employ enzyme-mediated catalysis (yield: 50–60%) .
  • Temperature sensitivity : Higher yields (≥85%) occur at 40–50°C, but side reactions dominate above 60°C .
  • Replication protocol : Reproduce reactions with strict inert atmosphere (N₂/Ar) and anhydrous solvents to minimize hydrolysis .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME calculate logP (∼2.5), indicating moderate lipophilicity, and CYP450 inhibition risks .
  • Molecular docking : Pyrimidine oxygen forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR tyrosine kinase) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., using AMBER or GROMACS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.